4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Descripción general

Descripción

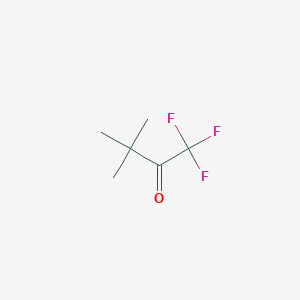

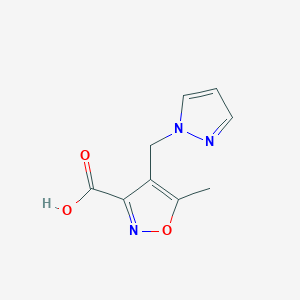

“4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde” is a chemical compound with the molecular formula C12H14O2 . It is an analog of Curcumin, a natural phenolic compound .

Synthesis Analysis

The synthesis of “4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde” involves a reaction of 2-(ethoxycarbonylmethoxy)-acetophenone and 4-(3-methyl-2-butenyloxy)-benzaldehyde in ethanol. Potassium hydroxide solution is added and the solution is agitated for several hours at room temperature .Molecular Structure Analysis

The molecular structure of “4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde” is characterized by 14 heavy atoms and 6 aromatic heavy atoms. It has 4 rotatable bonds, 2 hydrogen bond acceptors, and no hydrogen bond donors .Physical And Chemical Properties Analysis

“4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde” has a molecular weight of 190.24 g/mol. It has a high gastrointestinal absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Po/w values range from 2.23 to 3.08, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Natural Products Chemistry

- Summary of Application : This compound has been isolated from the leaves of Melicope moluccana T.G. Hartley, a plant species in the family Rutaceae . The chemical structure of the compound was elucidated using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .

- Methods of Application : The leaves of M. moluccana were extracted with methanol. The residue was partitioned with n-hexane. The methanol extract was then adjusted to pH 3–4 with 3% sulfuric acid and partitioned with ethyl acetate to separate the non-alkaloid compound. Acid extracts were basified with ammonia solution (pH 8–9) and partitioned with ethyl acetate to give the crude alkaloid .

- Results or Outcomes : The isolation of 4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one from the methanol extract of the leaves of Melicope moluccana T.G. Hartley was reported .

Antibiotic Research

- Summary of Application : The compound has been used in the synthesis of novel triphenylamine chalcones, which have been tested for their antimicrobial properties .

- Methods of Application : Various substituted acetophenones, propiophenones and 4-(Diphenylamino) benzaldehyde were combined, using the Aldol condensation reaction to obtain eight novel triphenylamine chalcones .

- Results or Outcomes : All synthesized compounds showed marked antimicrobial activity against the tested microorganisms. The minimum inhibitory concentration (MIC) results revealed that some of the synthesized compounds inhibit Aspergillus niger growth at 12.5 µg/ml .

Sensor Development

- Summary of Application : This compound has been used in the synthesis of new polyaniline (PANI) derivatives, which have been applied as sensors .

- Methods of Application : A series of new PANI derivatives based on an ortho-substituted aniline derivative were synthesized . The structures and composition of the polymers were confirmed by various spectroscopic techniques .

- Results or Outcomes : The polymers were found to be soluble in common organic solvents, allowing them to be used to make films . The electrical properties of the polymers were studied, and their high sensitivity to moisture and ammonia was demonstrated .

Safety And Hazards

Propiedades

IUPAC Name |

4-(3-methylbut-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAMZJYDORGUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448389 | |

| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde | |

CAS RN |

28090-12-2 | |

| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)